

## Avibactam Sodium: A Technical Guide to Structure-Activity Relationships

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Audience: Researchers, scientists, and drug development professionals.

Abstract: Avibactam, a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, represents a significant advancement in combating antibiotic resistance mediated by serine  $\beta$ -lactamases. Its novel diazabicyclooctane (DBO) structure and unique reversible covalent mechanism of inhibition have restored the efficacy of partner  $\beta$ -lactams against a wide range of pathogens producing Class A, C, and some Class D enzymes.[1] This document provides an in-depth analysis of the structure-activity relationships (SAR) of avibactam, detailing the roles of its key chemical moieties. It includes a summary of quantitative kinetic data, detailed experimental protocols for assessing inhibitor activity, and visualizations of its mechanism and SAR principles.

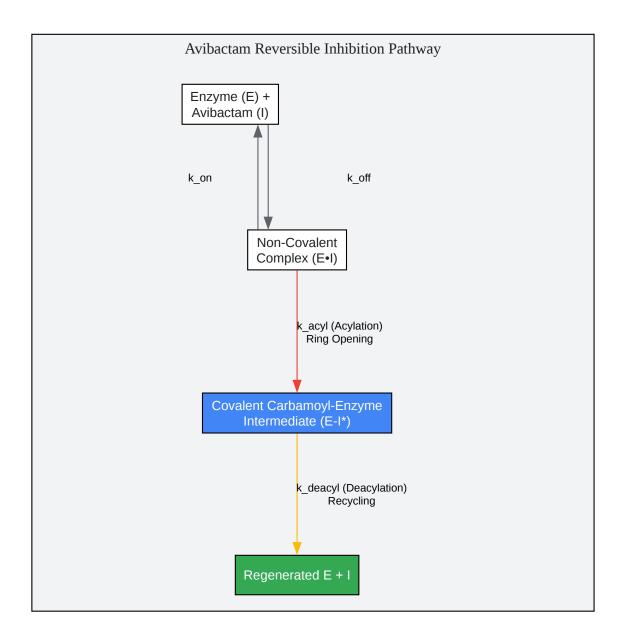
## Introduction and Mechanism of Action

Avibactam is a potent, broad-spectrum inhibitor of serine  $\beta$ -lactamases, enzymes that are a primary cause of resistance to  $\beta$ -lactam antibiotics in Gram-negative bacteria.[2] Unlike traditional inhibitors like clavulanic acid or tazobactam, avibactam does not possess a  $\beta$ -lactam core.[3] Instead, it is built on a diazabicyclo[3.2.1]octanone scaffold.[4]

The inhibitory mechanism is a key differentiator. Avibactam covalently binds to the catalytic serine residue in the  $\beta$ -lactamase active site, forming a stable carbamoyl-enzyme intermediate. [4][5] This process involves the opening of avibactam's five-membered ring.[3] Crucially, this reaction is reversible; the inhibitor is slowly released, regenerating both the active enzyme and intact, functional avibactam, which can then inhibit another enzyme molecule.[3][6] This recycling contrasts with  $\beta$ -lactam-based inhibitors, which are hydrolyzed and destroyed in the



process.[6] This mechanism confers potent activity against Class A (e.g., KPC, CTX-M), Class C (e.g., AmpC), and certain Class D (e.g., OXA-48) β-lactamases.[1][7]



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**Caption:** Reversible covalent inhibition mechanism of avibactam.

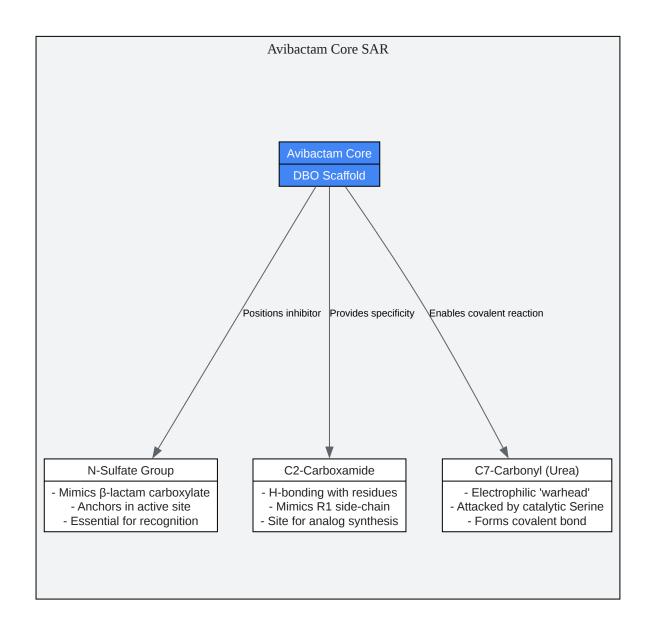


## **Core Structure-Activity Relationships (SAR)**

The inhibitory potency and broad spectrum of avibactam are dictated by specific structural features that mimic the transition state of a  $\beta$ -lactam substrate.

- Diazabicyclo[3.2.1]octanone (DBO) Scaffold: This rigid core structure is fundamental. It correctly positions the key functional groups within the β-lactamase active site, resembling the tetrahedral intermediate formed during β-lactam hydrolysis.[4]
- N-Sulfate Group: The sulfate moiety at the N6 position is critical for activity. It acts as a
  bioisostere for the C3/C4 carboxylate of penicillins and cephalosporins, serving as a primary
  recognition element that anchors the inhibitor into the active site through interactions with
  conserved residues.[2] Prodrug strategies that mask this group to improve oral bioavailability
  require in-vivo cleavage to regenerate the active sulfate, underscoring its essential nature.[8]
- C2-Carboxamide Group: This side chain provides additional interactions within the active site, mimicking the R1 side chain of many β-lactam antibiotics.[2] It forms crucial hydrogen bonds with active site residues like Asn132 and Ser130 (in Class A enzymes), contributing to binding affinity.[5] This position is also a key site for synthetic modification to create novel analogs with altered target profiles, such as those targeting mycobacterial enzymes.[9]
- Urea Moiety (C7-Carbonyl): The carbonyl group at position 7 is the "warhead" of the inhibitor.
   It is highly electrophilic and is attacked by the nucleophilic catalytic serine (e.g., Ser70) of the β-lactamase.[5] This attack leads to the opening of the five-membered ring and the formation of the stable, covalent carbamoyl-enzyme adduct.[4]





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Caption: Logical relationships of avibactam's key structural features.

## **Quantitative Inhibitory Activity**



The efficacy of avibactam varies across different  $\beta$ -lactamase classes, with inhibition being most efficient against Class A and C enzymes and less so against Class D enzymes.[7] Kinetic parameters provide a quantitative measure of this activity. The acylation efficiency ( $k_2/K_i$ ) represents the rate of covalent bond formation, while the deacylation rate ( $k_0$ ) reflects the stability of the covalent complex.

Table 1: Kinetic Parameters of Avibactam Against Key β-Lactamases

Enzyme Class	Enzyme Example	Source Organism	Acylation Efficiency (k <sub>2</sub> /K <sub>i</sub> ) (M <sup>-1</sup> S <sup>-1</sup> )	Deacylation Rate (k_off) (s <sup>-1</sup> )
Class A	CTX-M-15	E. coli	1.0 x 10 <sup>5</sup>	2.5 x 10 <sup>-4</sup>
Class A	KPC-2	K. pneumoniae	8.3 x 10 <sup>3</sup>	1.1 x 10 <sup>-5</sup>
Class C	AmpC	E. cloacae	2.3 x 10 <sup>3</sup>	2.3 x 10 <sup>-5</sup>
Class C	AmpC	P. aeruginosa	1.7 x 10 <sup>3</sup>	2.5 x 10 <sup>-5</sup>
Class D	OXA-48	K. pneumoniae	1.1 x 10 <sup>3</sup>	1.1 x 10 <sup>-4</sup>
Class D	OXA-10	P. aeruginosa	1.1 x 10 <sup>1</sup>	1.6 x 10 <sup>-6</sup>

Data sourced from Ehmann et al., 2013.[7][10]

Table 2: 50% Inhibitory/Effective Concentrations (IC50/EC50) of Avibactam

Enzyme Target	IC50 / EC50 (nM)	Notes
TEM-1 (Class A)	3 - 170	Range observed across studies.[11]
KPC-2 (Class A)	3 - 170	Similar range to TEM-1.[11]
P99 (Class C)	3 - 170	Effective against Class C enzymes.[11]
FAR-1 (Class A)	60	From Nocardia farcinica.[12]



Note: IC50/EC50 values can vary based on assay conditions.

# Experimental Protocols Protocol for Determination of Enzyme Kinetic Parameters (k<sub>2</sub>/K<sub>i</sub> and k\_off)

This protocol outlines a typical method for measuring the acylation and deacylation rates of avibactam against a target β-lactamase using a chromogenic substrate.

#### Materials:

- Purified β-lactamase enzyme (e.g., CTX-M-15, KPC-2).
- Avibactam sodium salt of known concentration.
- Chromogenic substrate (e.g., Nitrocefin or CENTA).
- Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 50 mM NaCl).
- 96-well microplate and a temperature-controlled spectrophotometer.

#### Methodology:

- Preparation: Prepare serial dilutions of avibactam in the reaction buffer. Keep all enzyme and inhibitor solutions on ice.
- Acylation Rate (k<sub>2</sub>/K<sub>i</sub>) Measurement:
  - $\circ$  To wells of a microplate, add the reaction buffer and a fixed concentration of the  $\beta$ -lactamase enzyme.
  - Add varying concentrations of avibactam to the wells.
  - Initiate the reaction by adding a saturating concentration of nitrocefin.
  - Immediately monitor the change in absorbance (at 486 nm for nitrocefin) over time. The rate of hydrolysis will decrease as the enzyme is inactivated.

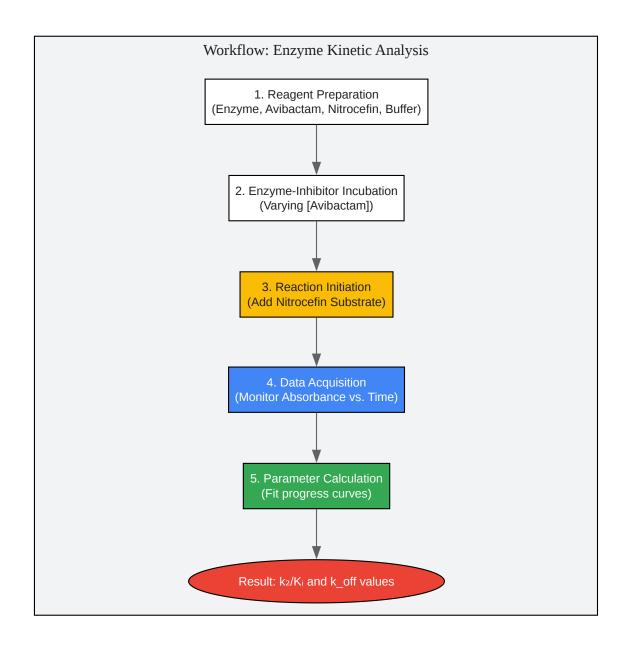
## Foundational & Exploratory





- The observed rate of inactivation (k\_obs) at each avibactam concentration is determined by fitting the progress curves to a first-order equation.
- The acylation efficiency (k<sub>2</sub>/K<sub>i</sub>) is calculated from the slope of the linear plot of k\_obs versus avibactam concentration.
- Deacylation Rate (k\_off) Measurement:
  - Incubate a high concentration of the enzyme with a molar excess of avibactam to ensure complete formation of the covalent complex.
  - Remove excess, unbound avibactam via rapid dilution (e.g., 100-fold or more) into a fresh reaction buffer containing the nitrocefin substrate.
  - Monitor the return of enzymatic activity over an extended period (minutes to hours) as the intact avibactam slowly dissociates from the enzyme.
  - The rate of activity return corresponds to the deacylation rate constant (k\_off), determined by fitting the data to a first-order recovery equation.





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**Caption:** Experimental workflow for determining avibactam kinetic parameters.

## **Protocol for Checkerboard Assay (MIC Determination)**



This assay is used to determine the minimum inhibitory concentration (MIC) of a  $\beta$ -lactam antibiotic in combination with avibactam against a bacterial strain.

#### Materials:

- Bacterial isolate suspension adjusted to 0.5 McFarland standard.
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Stock solutions of the β-lactam antibiotic (e.g., ceftazidime) and avibactam.
- 96-well microplates.

#### Methodology:

- Plate Preparation: Prepare a two-dimensional array in a 96-well plate. Serially dilute the β-lactam antibiotic along the x-axis and serially dilute avibactam along the y-axis in CAMHB. This creates a matrix of unique antibiotic/inhibitor concentration combinations.
- Inoculation: Dilute the 0.5 McFarland bacterial suspension into CAMHB and add it to each well of the plate to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL.
- Incubation: Incubate the plates at 35-37°C for 18-24 hours.
- Reading Results: The MIC is defined as the lowest concentration of the β-lactam antibiotic that, at a specific avibactam concentration (often fixed at 4 µg/mL for reporting), completely inhibits visible bacterial growth.[13]

## Conclusion

The structure-activity relationship of avibactam is well-defined, with its DBO scaffold, N-sulfate, and C2-carboxamide groups all playing critical roles in its potent, broad-spectrum inhibitory activity. Its unique reversible mechanism of action conserves the inhibitor and contributes to its high efficacy. The quantitative kinetic and microbiological data confirm its potent inhibition of key resistance enzymes like KPC and AmpC. Understanding these fundamental SAR principles is crucial for the rational design of next-generation  $\beta$ -lactamase inhibitors to address the ongoing challenge of antimicrobial resistance.



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